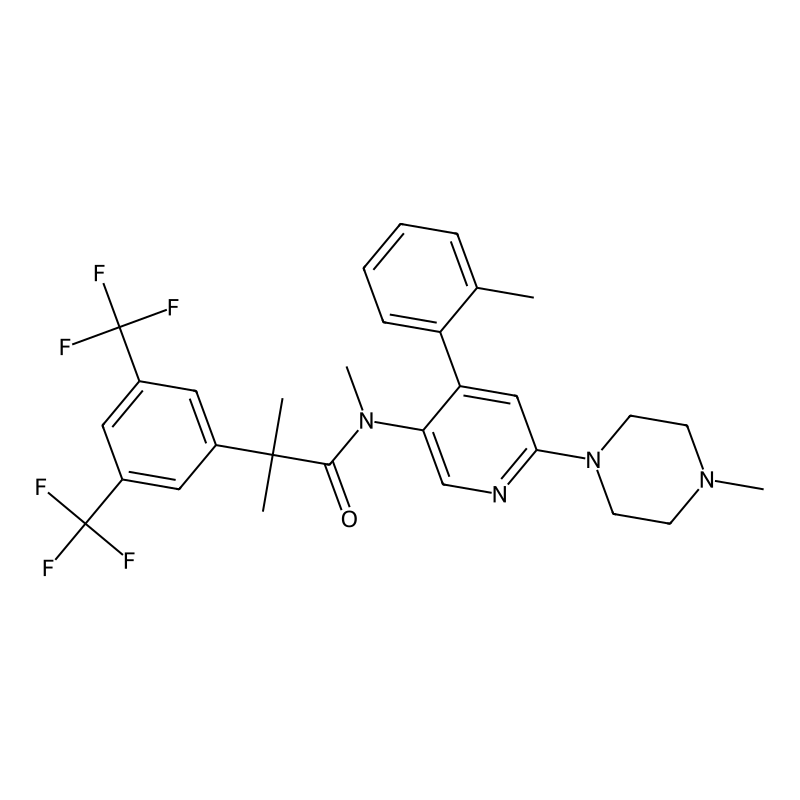Netupitant

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Mechanism of Action Research
Netupitant belongs to a class of drugs called neurokinin-1 (NK-1) receptor antagonists. NK-1 receptors are found in various areas of the body, including the brain, and are involved in nausea and vomiting signals. Research is ongoing to understand precisely how netupitant blocks these receptors and prevents CINV [].
Combination Therapy Research
Most clinical trials involving netupitant focus on its efficacy in combination with palonosetron for CINV prevention in patients receiving moderately or highly emetogenic chemotherapy (MEC and HEC, respectively). These studies compare the effectiveness of the combination to other antiemetic medications and evaluate side effects.
Other Potential Applications
Due to its mechanism of action, there is preliminary research into the use of netupitant for conditions other than CINV. Some studies are investigating its effectiveness in migraine prevention []. However, more research is needed to determine the potential of netupitant for these applications.
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
Drug Indication
FDA Label
Akynzeo is indicated in adults for the:Prevention of acute and delayed nausea and vomiting associated with highly emetogenic cisplatin based cancer chemotherapy.Prevention of acute and delayed nausea and vomiting associated with moderately emetogenic cancer chemotherapy.
Prevention of chemotherapy-induced nausea and vomiting
Pharmacology
ATC Code
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Tachykinin
TACR1 (NK1R) [HSA:6869] [KO:K04222]
Other CAS
Wikipedia
Biological Half Life
Use Classification
Antiemetics and antinauseants -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Dates
2: Spinelli T, Moresino C, Baumann S, Timmer W, Schultz A. Effects of combined netupitant and palonosetron (NEPA), a cancer supportive care antiemetic, on the ECG of healthy subjects: an ICH E14 thorough QT trial. Springerplus. 2014 Jul 29;3:389. doi: 10.1186/2193-1801-3-389. eCollection 2014. PubMed PMID: 25105088; PubMed Central PMCID: PMC4124105.
3: Thomas AG, Stathis M, Rojas C, Slusher BS. Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells. Exp Brain Res. 2014 Aug;232(8):2637-44. doi: 10.1007/s00221-014-4017-7. Epub 2014 Jun 27. PubMed PMID: 24969614; PubMed Central PMCID: PMC4112047.
4: Andrews PL. Netupitant and palonosetron (NEPA): a winning team in the race for the optimal treatment of chemotherapy-induced nausea and vomiting? Ann Oncol. 2014 Jul;25(7):1258-9. doi: 10.1093/annonc/mdu190. Epub 2014 Jun 18. PubMed PMID: 24942276.
5: Gralla RJ, Bosnjak SM, Hontsa A, Balser C, Rizzi G, Rossi G, Borroni ME, Jordan K. A phase III study evaluating the safety and efficacy of NEPA, a fixed-dose combination of netupitant and palonosetron, for prevention of chemotherapy-induced nausea and vomiting over repeated cycles of chemotherapy. Ann Oncol. 2014 Jul;25(7):1333-9. doi: 10.1093/annonc/mdu096. Epub 2014 Mar 14. PubMed PMID: 24631949; PubMed Central PMCID: PMC4071753.
6: Hesketh PJ, Rossi G, Rizzi G, Palmas M, Alyasova A, Bondarenko I, Lisyanskaya A, Gralla RJ. Efficacy and safety of NEPA, an oral combination of netupitant and palonosetron, for prevention of chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy: a randomized dose-ranging pivotal study. Ann Oncol. 2014 Jul;25(7):1340-6. doi: 10.1093/annonc/mdu110. Epub 2014 Mar 7. PubMed PMID: 24608196; PubMed Central PMCID: PMC4071755.
7: Aapro M, Rugo H, Rossi G, Rizzi G, Borroni ME, Bondarenko I, Sarosiek T, Oprean C, Cardona-Huerta S, Lorusso V, Karthaus M, Schwartzberg L, Grunberg S. A randomized phase III study evaluating the efficacy and safety of NEPA, a fixed-dose combination of netupitant and palonosetron, for prevention of chemotherapy-induced nausea and vomiting following moderately emetogenic chemotherapy. Ann Oncol. 2014 Jul;25(7):1328-33. doi: 10.1093/annonc/mdu101. Epub 2014 Mar 5. PubMed PMID: 24603643; PubMed Central PMCID: PMC4071754.
8: Szitter I, Pintér E, Perkecz A, Kemény A, Kun J, Kereskai L, Pietra C, Quinn JP, Zimmer A, Berger A, Paige CJ, Helyes Z. Role of neurokinin 1 receptors in dextran sulfate-induced colitis: studies with gene-deleted mice and the selective receptor antagonist netupitant. Inflamm Res. 2014 May;63(5):399-409. doi: 10.1007/s00011-014-0712-x. Epub 2014 Jan 28. PubMed PMID: 24468892.
9: Spinelli T, Calcagnile S, Giuliano C, Rossi G, Lanzarotti C, Mair S, Stevens L, Nisbet I. Netupitant PET imaging and ADME studies in humans. J Clin Pharmacol. 2014 Jan;54(1):97-108. doi: 10.1002/jcph.198. Epub 2013 Nov 8. PubMed PMID: 24122871.
10: Haab F, Braticevici B, Krivoborodov G, Palmas M, Zufferli Russo M, Pietra C. Efficacy and safety of repeated dosing of netupitant, a neurokinin-1 receptor antagonist, in treating overactive bladder. Neurourol Urodyn. 2014 Mar;33(3):335-40. doi: 10.1002/nau.22406. Epub 2013 Jun 14. PubMed PMID: 23765630.








